molecular formula C33H29NO2P2 B14212398 Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]- CAS No. 592531-23-2

Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]-

Cat. No.: B14212398
CAS No.: 592531-23-2
M. Wt: 533.5 g/mol
InChI Key: CVKCCZNPXAJLHR-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]- is a complex organic compound that features a benzoic acid core substituted with a bis[(diphenylphosphino)methyl]amino group. This compound is notable for its applications in various chemical reactions and its role as a ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]- typically involves the reaction of 4-(diphenylphosphino)benzoic acid with appropriate reagents to introduce the bis[(diphenylphosphino)methyl]amino group. One common method involves the use of Grignard reagents, where the interaction of organomagnesium compounds with chlorophosphines forms the desired phosphine ligands .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine ligands, and various substituted benzoic acid derivatives .

Scientific Research Applications

Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]- involves its role as a ligand, where it coordinates with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals such as palladium, ruthenium, and copper .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]- is unique due to its bis[(diphenylphosphino)methyl]amino group, which provides enhanced coordination capabilities and stability in metal complexes. This makes it particularly effective in catalysis and coordination chemistry .

Properties

CAS No.

592531-23-2

Molecular Formula

C33H29NO2P2

Molecular Weight

533.5 g/mol

IUPAC Name

4-[bis(diphenylphosphanylmethyl)amino]benzoic acid

InChI

InChI=1S/C33H29NO2P2/c35-33(36)27-21-23-28(24-22-27)34(25-37(29-13-5-1-6-14-29)30-15-7-2-8-16-30)26-38(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-24H,25-26H2,(H,35,36)

InChI Key

CVKCCZNPXAJLHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CN(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=CC=C5

Origin of Product

United States

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